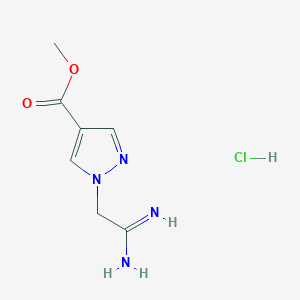

methyl 1-(carbamimidoylmethyl)-1H-pyrazole-4-carboxylate hydrochloride

Description

Methyl 1-(carbamimidoylmethyl)-1H-pyrazole-4-carboxylate hydrochloride is a pyrazole-based compound featuring a carbamimidoylmethyl substituent at the N1 position and a methyl carboxylate group at the C4 position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

methyl 1-(2-amino-2-iminoethyl)pyrazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2.ClH/c1-13-7(12)5-2-10-11(3-5)4-6(8)9;/h2-3H,4H2,1H3,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRXLEZYNQYIQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1)CC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(carbamimidoylmethyl)-1H-pyrazole-4-carboxylate hydrochloride typically involves the reaction of a pyrazole derivative with an amino-iminoethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 1-(carbamimidoylmethyl)-1H-pyrazole-4-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to a simpler form or alter its functional groups.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, methyl 1-(carbamimidoylmethyl)-1H-pyrazole-4-carboxylate hydrochloride is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor or activator of specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 1-(carbamimidoylmethyl)-1H-pyrazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in the Pyrazole Family

Pyrazole Derivatives with Carboximidamide Substituents

lists 11 pyrazole-1-carboximidamide derivatives with varying aryl substituents at the C3 and C5 positions. For example:

- 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide : The nitro group introduces strong electron-withdrawing effects, which may improve metabolic stability but reduce solubility .

Key Differences from Target Compound :

- The target compound replaces the dihydro-pyrazole backbone with a fully aromatic pyrazole ring, likely enhancing planarity and π-stacking interactions.

- The carbamimidoylmethyl group (NH-C(=NH)-NH2) in the target compound differs from the carboximidamide (NH-C(=NH)-NH2) in derivatives, but both groups are strong hydrogen-bond donors.

Pyrazole Carboxylate Esters

and describe related pyrazole carboxylates:

- The carboxylate at C3 (vs. C4 in the target compound) alters electronic distribution .

- Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate : The difluoroethyl group increases lipophilicity, which may enhance membrane permeability compared to the hydrophilic carbamimidoylmethyl group in the target compound .

Heterocyclic Variations: Pyrazole vs. Triazole

A structurally similar triazole analog is highlighted in and :

- Methyl 1-(carbamimidoylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride (CAS 2230798-53-3):

- Replaces the pyrazole ring with a 1,2,3-triazole, introducing an additional nitrogen atom.

- The triazole’s stronger dipole moment and hydrogen-bonding capacity may improve binding to biological targets like enzymes or receptors.

- Molecular weight: 219.63 g/mol (vs. ~228–250 g/mol for pyrazole analogs), suggesting differences in pharmacokinetics .

Comparative Data Table

Research Findings and Implications

- Hydrogen-Bonding Capacity : The carbamimidoylmethyl group in the target compound and its triazole analog enables strong interactions with biological targets, such as kinases or nucleic acids, as seen in related studies .

- Solubility vs. Lipophilicity : The hydrochloride salt in the target compound improves aqueous solubility compared to neutral pyrazole carboxylates (e.g., methyl 1H-pyrazole-3-carboxylate), but may reduce blood-brain barrier penetration relative to lipophilic analogs like the difluoroethyl derivative .

- Synthetic Accessibility : Pyrazole derivatives are generally easier to functionalize via cyclocondensation reactions, whereas triazole analogs often require click chemistry, as implied by ’s commercial availability .

Biological Activity

Methyl 1-(carbamimidoylmethyl)-1H-pyrazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant research findings.

Pyrazoles are recognized as versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, antibacterial, and antitumor properties. The introduction of substituents at various positions on the pyrazole ring can enhance these activities, making them valuable in drug development .

- Chemical Name : this compound

- Molecular Formula : C₇H₁₃ClN₄O₃

- Molecular Weight : 208.66 g/mol

- CAS Number : 318496-66-1

3.1 Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives of pyrazole have shown promising results against prostate cancer by inhibiting the expression of Prostate-Specific Antigen (PSA) and exhibiting antiproliferative effects on cancer cell lines such as LNCaP and PC-3 .

3.2 Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory activity, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies indicated that certain pyrazole derivatives exhibit higher selectivity for COX-2 inhibition than celecoxib, suggesting their potential for treating inflammatory conditions with fewer side effects .

3.3 Antimicrobial Activity

Research has also indicated that pyrazole derivatives possess antibacterial properties. In vitro tests showed effective inhibition against various pathogenic bacteria, suggesting their potential as antimicrobial agents .

4. Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions starting from hydrazines and carboxylic acids. The structure-activity relationship is crucial for optimizing the biological activity of these compounds, where modifications at specific positions can enhance their efficacy and selectivity .

| Compound | Activity Type | IC50 Value (μM) |

|---|---|---|

| H24 | Antiproliferative (Prostate Cancer) | 7.73 (LNCaP) |

| H24 | Antiproliferative (Prostate Cancer) | 7.07 (PC-3) |

| Pyrazole Derivative | COX-2 Inhibition | SI > 8.60 |

5. Case Studies and Research Findings

Case Study 1: Prostate Cancer Inhibition

A study evaluated a series of pyrazole derivatives for their ability to inhibit PSA expression in prostate cancer cells. Compound H24 was identified as a potent inhibitor with an IC50 value below 10 μM, indicating its potential as a therapeutic agent against prostate cancer .

Case Study 2: Anti-inflammatory Evaluation

In another investigation, several pyrazole derivatives were assessed for their anti-inflammatory effects using edema models in rats. The results showed that certain compounds provided significant edema inhibition compared to celecoxib, highlighting their therapeutic potential in managing inflammation .

6. Conclusion

This compound represents a promising candidate in drug discovery with notable biological activities including anticancer, anti-inflammatory, and antimicrobial effects. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological profiles.

Q & A

Q. What are the optimal synthetic routes for methyl 1-(carbamimidoylmethyl)-1H-pyrazole-4-carboxylate hydrochloride, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with Vilsmeier-Haack formylation of a pyrazole precursor followed by oxidation to introduce the carboxylic acid group. Subsequent carbamimidoylmethyl substitution is achieved via nucleophilic alkylation. For high purity (>98%), chromatography (e.g., reverse-phase HPLC) is critical . Continuous flow reactors improve yield consistency in large-scale synthesis by enhancing reaction control and reducing side products .

Q. How can researchers enhance the solubility and stability of this compound for in vitro assays?

- Methodological Answer : Converting the free base to a hydrochloride salt (as in the given compound) significantly improves aqueous solubility. For stability, store lyophilized samples at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the carboximidamide group. Buffered solutions (pH 6–7) at 4°C are stable for ≤48 hours .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm substitution patterns on the pyrazole ring.

- LC-MS (ESI+) for molecular weight validation and purity assessment.

- IR spectroscopy to identify carbonyl (C=O) and amidine (N-H) stretches.

- Thermogravimetric analysis (TGA) to assess thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, solvent). Standardize assays using:

- Dose-response curves (IC₅₀/EC₅₀) across multiple cell lines.

- Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).

- Meta-analysis of literature data to identify outliers linked to methodological variability .

Q. What strategies are effective in designing derivatives to improve target selectivity?

- Methodological Answer : Employ computational docking (e.g., AutoDock Vina) to model interactions with off-target receptors. Modify the:

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. X-ray crystallography)?

- Methodological Answer : NMR may show dynamic proton exchange in solution (e.g., amidine tautomerism), while X-ray reveals static solid-state conformation. Use:

- VT-NMR (variable temperature) to study tautomeric equilibria.

- DFT calculations to compare experimental and theoretical spectra.

- NOE experiments to resolve spatial proximity ambiguities .

Q. What experimental designs are robust for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer : Adopt a fragment-based approach :

Q. How can degradation pathways be identified to improve formulation stability?

- Methodological Answer : Conduct forced degradation studies under:

- Hydrolytic stress (pH 1–13 at 40–80°C).

- Oxidative stress (H₂O₂ or AIBN).

- Photolytic stress (ICH Q1B guidelines).

Analyze degradation products via HRMS/MSⁿ and quantify using stability-indicating HPLC methods .

Data Analysis & Theoretical Frameworks

Q. How do researchers reconcile empirical data with theoretical models (e.g., QSAR predictions)?

- Methodological Answer : Discrepancies may arise from oversimplified QSAR descriptors (e.g., ignoring solvation effects). Refine models by:

- Including 3D descriptors (e.g., GRID-based MIFs).

- Validating with free-energy perturbation (FEP) calculations.

- Cross-referencing with cryo-EM or NMR dynamics data for conformational insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.